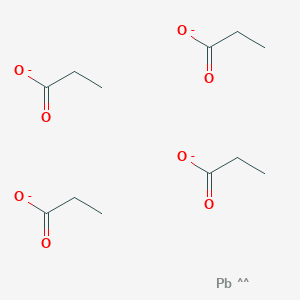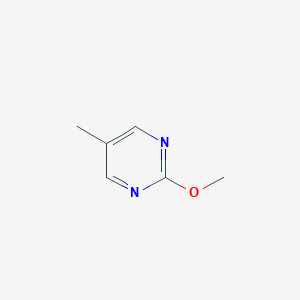
Lead IV propionate
Overview
Description
Lead IV propionate, also known as lead tetrapropionate, is an organometallic compound that is widely used in research laboratories for various scientific applications. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. This compound is a relatively stable compound, but it can be easily oxidized in air.
Scientific Research Applications
1. Nanocomposite Materials
Lead-based materials are commonly used in medical radiology for shielding against X-rays. However, due to the toxicity of lead, there is a growing interest in developing lead-free alternatives. Nanomaterials, like polymer composites, offer promising characteristics for radiation protection. For instance, nanocomposites made with polydimethylsiloxane and bismuth oxide nanopowder have shown potential in attenuating X-rays, which could replace lead-based materials in medical applications (Nambiar, Osei, & Yeow, 2013).
2. Environmental Remediation
The removal of lead(II) ions from aqueous environments is a significant environmental challenge. Research on fibrous ion exchangers like polycinnamamide thorium(IV) phosphate has shown effective lead removal capabilities. This type of research is vital for developing methods to clean up lead-contaminated water sources (Islam & Patel, 2009).
3. Chemical Analysis
Lead(IV) oxide is an important component in understanding lead's behavior in water systems, especially in relation to its stability and solubility. Research in this area is crucial for ensuring safe drinking water in areas with lead pipes. For example, studies on the dissolution rates of plattnerite, a form of lead(IV) oxide, have provided insights into how lead concentrations in drinking water can be controlled (Xie, Wang, Singhal, & Giammar, 2010).
4. Chemical Reactions and Ligand Exchange Processes
Lead(IV) carboxylates are widely used in oxidation and carbon-carbon bond-forming reactions. Understanding the behavior of these complexes in solutions through studies like nuclear magnetic resonance can provide valuable insights into their chemical properties and applications (Claridge, Nettleton, & Moloney, 1997).
Mechanism of Action
Safety and Hazards
Properties
InChI |
InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/p-4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFCFOUSBRLFA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8Pb-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622621 | |
| Record name | PUBCHEM_22123441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19183-30-3 | |
| Record name | PUBCHEM_22123441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19183-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes lead(IV) propionate suitable for synthesizing verbenyl acetate and verbenyl propionate from α-pinene?
A1: Lead(IV) propionate, alongside other lead(IV) compounds and mercury(II) acetate, acts as an acyloxylating agent. [] This means it facilitates the introduction of an acyloxy group (like acetate or propionate) onto another molecule, in this case, α-pinene. The research suggests that a neutral reaction medium is preferred as acidic conditions can lead to the undesired opening of the cyclobutane ring present in α-pinene. []
Q2: Why is the synthesis of verbenyl acetate and verbenyl propionate of particular interest?
A2: These compounds exhibit strong attractant properties towards specific cockroach species, including Blatella germanica, Blatella orientalis, and Periplaneta americana. [] This makes them valuable assets in developing and implementing pest control strategies. The research highlights the potential of using lead(IV) propionate for large-scale production of these insect attractants. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)






![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)






